

Electronic band structure and density of states for YC2 superconductors.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium carbide (YC2)**

Cat. No.: **B081715**

[Get Quote](#)

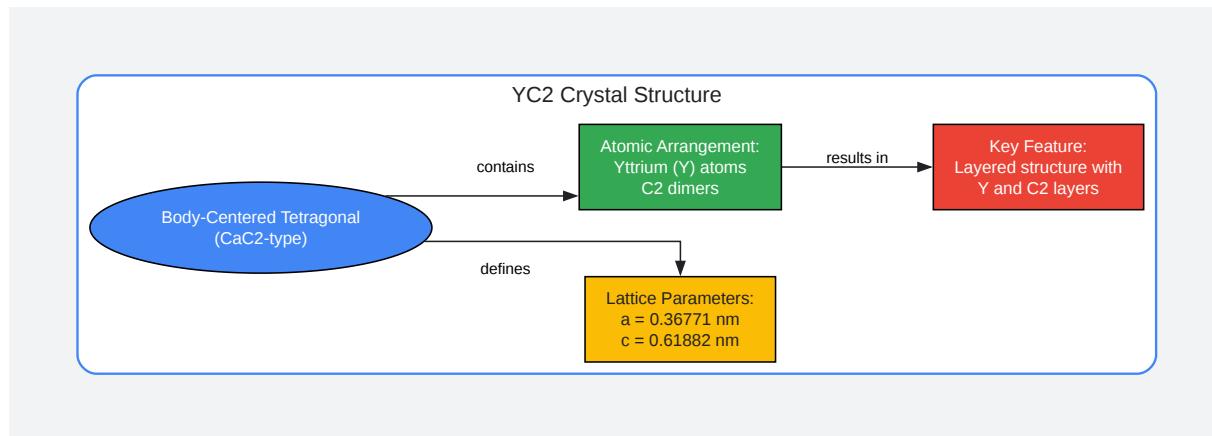
An In-depth Technical Guide on the Electronic Band Structure and Density of States for YC2 Superconductors

Introduction

Yttrium dicarbide (YC2) is a fascinating superconductor that has garnered significant interest within the scientific community. Understanding its electronic properties is crucial for elucidating the mechanism of its superconductivity and for the potential design of new superconducting materials. This technical guide provides a comprehensive overview of the electronic band structure and density of states (DOS) of YC2, targeting researchers and scientists in materials science and condensed matter physics.

YC2 belongs to the family of alkaline-earth and rare-earth dicarbides. It exhibits superconductivity at a critical temperature (T_c) of approximately 3.8 K to 4 K.[1][2] The arrangement of atoms in its crystal lattice is a key determinant of its electronic behavior. The electronic band structure describes the allowed energy levels for electrons within the crystal, while the density of states quantifies the number of available electronic states at each energy level. A high density of states at the Fermi level is often a key ingredient for conventional superconductivity.

Crystal Structure


YC2 crystallizes in a body-centered tetragonal structure, belonging to the CaC2 crystal structure type.[3][4] The specific arrangement of yttrium and carbon atoms dictates the

electronic interactions and, consequently, the material's properties.

Table 1: Crystallographic Data for YC2

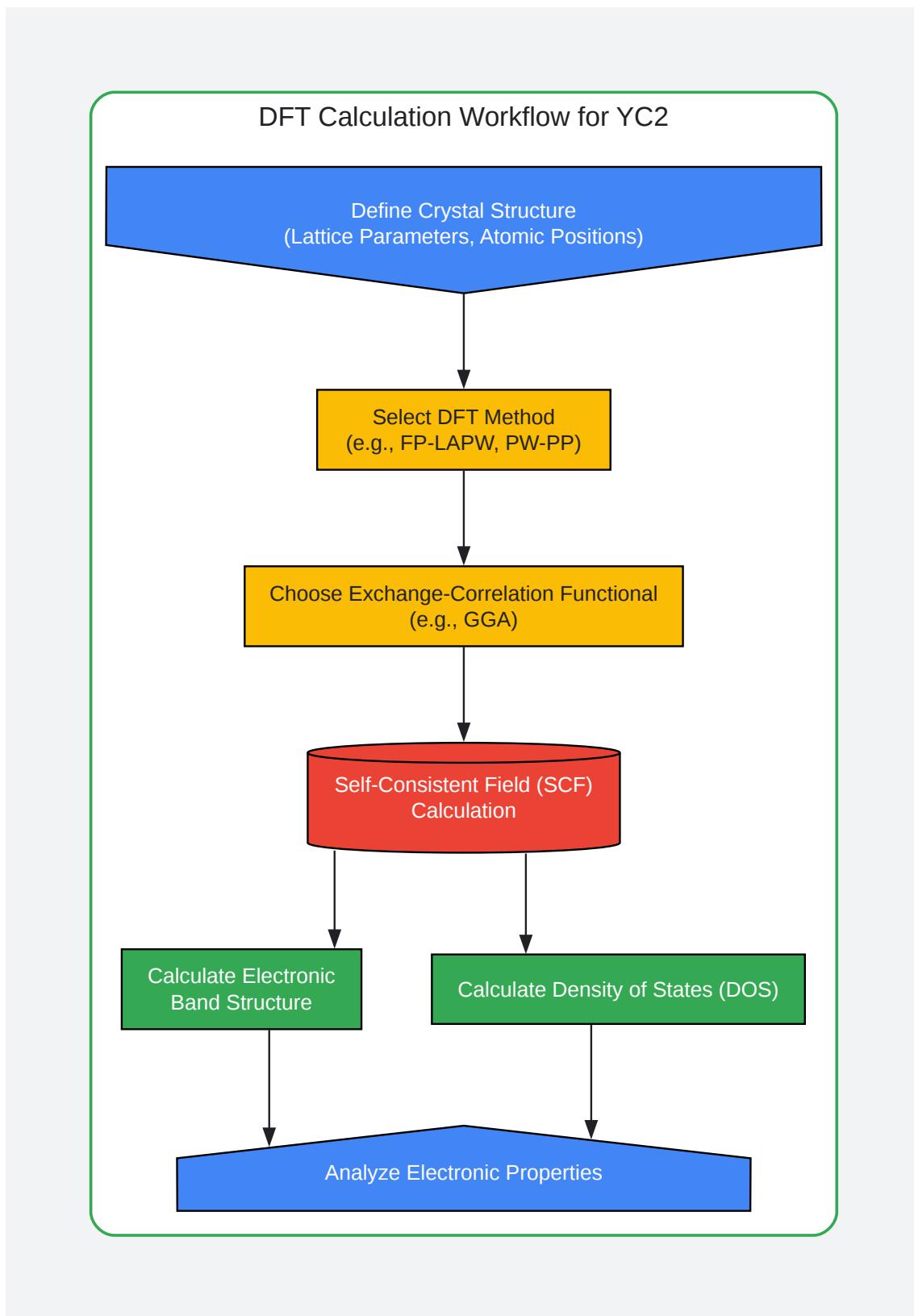
Parameter	Value	Reference
Crystal System	Tetragonal	[3]
Space Group	I4/mmm	Inferred from CaC2 type
Lattice Parameter (a)	0.36771 ± 0.00005 nm	[2]
Lattice Parameter (c)	0.61882 ± 0.00007 nm	[2]
Carbon-Carbon distance	0.1298 ± 0.0006 nm	[2]

The crystal structure consists of layers of yttrium atoms with C2 dimers situated in the interstitial sites. This layered nature can lead to anisotropies in the electronic and mechanical properties.

[Click to download full resolution via product page](#)

Crystal structure properties of YC2.

Methodologies


The electronic properties of YC2 have been primarily investigated through computational methods, with experimental validation of the crystal structure.

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are the primary tools for studying the electronic band structure and density of states of YC2.^[3] These methods solve the quantum mechanical equations that govern the behavior of electrons in the material.

Key Computational Approaches:

- Full-Potential Linearized Augmented Plane Wave (FP-LAPW): This is a highly accurate method for calculating the electronic structure of crystalline solids.
- Plane-Wave Pseudopotential (PW-PP): This approach simplifies the calculation by replacing the core electrons and the strong potential near the nucleus with a pseudopotential.^[3]
- Generalized Gradient Approximation (GGA): This is a common approximation used within DFT to describe the exchange-correlation energy of the electrons.^[3]

[Click to download full resolution via product page](#)

Workflow for DFT calculations of YC2.

Experimental Protocols

Experimental work on YC2 primarily focuses on synthesis and structural characterization, which provides the necessary input for theoretical calculations.

Key Experimental Techniques:

- Synthesis: YC2 single crystals can be synthesized using arc-discharge methods.[\[2\]](#)
- X-ray Diffraction (XRD): This technique is used to determine the crystal structure and lattice parameters of the synthesized material. Rietveld refinement of the XRD data provides precise structural parameters.[\[2\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for YC2 characterization.

Electronic Band Structure

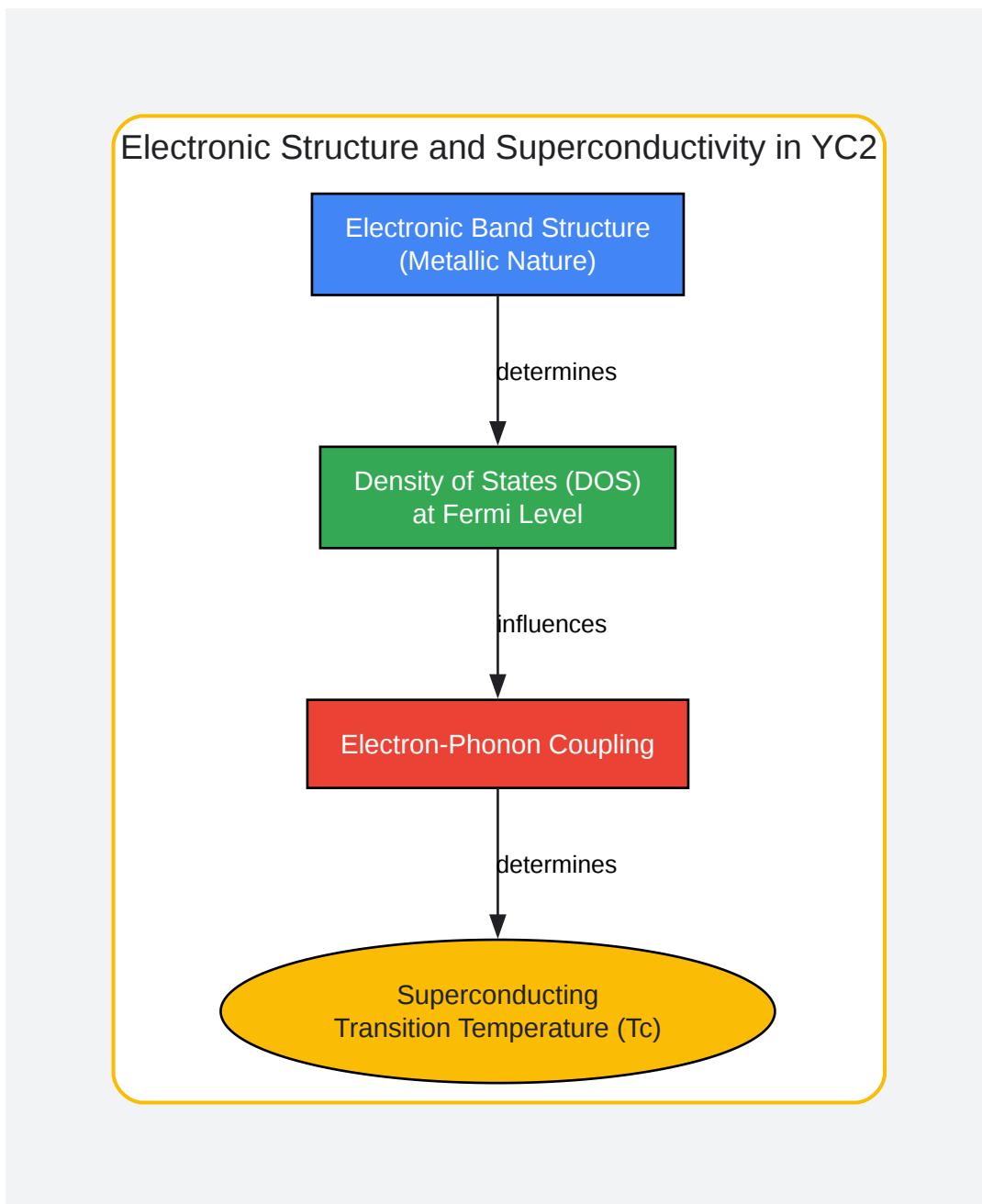
The electronic band structure of YC2 reveals its metallic nature, which is a prerequisite for superconductivity. Several energy bands cross the Fermi level (EF), indicating the presence of charge carriers that can participate in electrical conduction.

- Key Features: The states near the Fermi level are primarily composed of Y 4d and C 2p orbitals. The hybridization of these orbitals plays a crucial role in the electronic properties.
- Effect of Pressure: Applying pressure has been shown to modify the band structure. For instance, at 20 GPa, the bands are more dispersive, which can affect the electron-phonon coupling and, consequently, the superconducting transition temperature.[3]

Density of States (DOS)

The density of states provides a more quantitative picture of the electronic structure. For YC2, the total DOS at the Fermi level is a critical parameter for understanding its superconducting behavior.

- Contributions to DOS: The DOS at the Fermi level has significant contributions from both yttrium and carbon states.
- Comparison with other Yttrium Carbides: The near-Fermi DOS for YC2 is lower than that of the higher-T_c superconductor Y2C3.[1] Specifically, the DOS for Y2C3 ($T_c \sim 18$ K) is about 70% higher than for YC2 ($T_c \sim 4$ K), suggesting a strong correlation between the DOS at the Fermi level and the superconducting transition temperature in this family of materials.[1]


Table 2: Calculated Electronic Properties of YC2

Property	Value	Notes	Reference
Superconducting Transition Temperature (T_c)	~ 4 K	Experimental value	[1]
Nature of States at Fermi Level	Y 4d and C 2p	From DFT calculations	[1]

Relationship to Superconductivity

The electronic structure and density of states are intrinsically linked to the superconducting properties of YC2. In the context of conventional Bardeen-Cooper-Schrieffer (BCS) theory, a higher density of states at the Fermi level can lead to a stronger electron-phonon coupling and a higher superconducting transition temperature.

The lower T_c of YC_2 compared to Y_2C_3 can be attributed to its lower DOS at the Fermi level.[\[1\]](#) This highlights the importance of the electronic factor in determining the superconducting properties of yttrium carbides.

[Click to download full resolution via product page](#)

Relationship between electronic structure and superconductivity.

Conclusion

The electronic band structure and density of states of the YC2 superconductor have been effectively elucidated through first-principles DFT calculations. These studies reveal the metallic nature of YC2, with significant contributions from Y 4d and C 2p orbitals at the Fermi level. A clear correlation exists between the density of states at the Fermi level and the superconducting transition temperature, as evidenced by comparisons with other yttrium carbides like Y2C3. The detailed understanding of these electronic properties provides a solid foundation for further research into the superconductivity of YC2 and related materials, and may guide the search for new superconductors with enhanced properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [cond-mat/0312391] Electronic band structure of novel 18-K superconductor Y2C3 as compared with YC and YC2 [arxiv.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Electronic band structure and density of states for YC2 superconductors.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081715#electronic-band-structure-and-density-of-states-for-yc2-superconductors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com